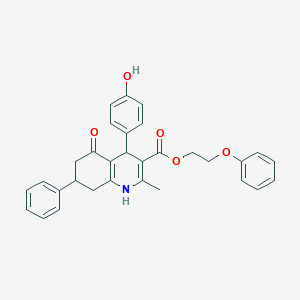![molecular formula C18H16ClNO2 B5211642 8-[3-(4-chlorophenoxy)propoxy]quinoline](/img/structure/B5211642.png)
8-[3-(4-chlorophenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-chlorophenoxy)propoxy]quinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPQ belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 8-[3-(4-chlorophenoxy)propoxy]quinoline involves its ability to inhibit specific enzymes and proteins. 8-[3-(4-chlorophenoxy)propoxy]quinoline has been shown to inhibit the activity of topoisomerase II, which is required for DNA replication and cell division. 8-[3-(4-chlorophenoxy)propoxy]quinoline also inhibits the activity of protein kinase C, which is involved in cell signaling pathways. By inhibiting these enzymes, 8-[3-(4-chlorophenoxy)propoxy]quinoline can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
8-[3-(4-chlorophenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, 8-[3-(4-chlorophenoxy)propoxy]quinoline has also been shown to have anti-inflammatory effects. 8-[3-(4-chlorophenoxy)propoxy]quinoline can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 8-[3-(4-chlorophenoxy)propoxy]quinoline is its ability to selectively inhibit specific enzymes and proteins, which makes it a valuable tool for studying their functions. 8-[3-(4-chlorophenoxy)propoxy]quinoline also has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, 8-[3-(4-chlorophenoxy)propoxy]quinoline has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 8-[3-(4-chlorophenoxy)propoxy]quinoline. One direction is to further investigate its anti-tumor properties and potential use in cancer therapy. Another direction is to study its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of 8-[3-(4-chlorophenoxy)propoxy]quinoline and its effects on different enzymes and proteins. Finally, efforts can be made to improve the synthesis method of 8-[3-(4-chlorophenoxy)propoxy]quinoline and develop more efficient methods for its purification.
In conclusion, 8-[3-(4-chlorophenoxy)propoxy]quinoline is a synthetic compound that has shown promise in various scientific research studies. Its potential applications in cancer research, neurodegenerative diseases, and inflammation make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
合成法
The synthesis of 8-[3-(4-chlorophenoxy)propoxy]quinoline involves a multi-step process that requires expertise in organic chemistry. The starting material is 4-chlorophenol, which is reacted with propargyl bromide to form 4-chlorophenylpropargyl ether. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(4-chlorophenoxy)propoxy]quinoline. The final product is obtained after purification through column chromatography.
科学的研究の応用
8-[3-(4-chlorophenoxy)propoxy]quinoline has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of 8-[3-(4-chlorophenoxy)propoxy]quinoline is in the field of cancer research. Studies have shown that 8-[3-(4-chlorophenoxy)propoxy]quinoline has anti-tumor properties and can inhibit the growth of cancer cells. 8-[3-(4-chlorophenoxy)propoxy]quinoline has also been used in the study of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
8-[3-(4-chlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDIXADIRZUZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)
![3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)
![2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5211586.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)

![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5211601.png)
![4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)
![N-methyl-1-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5211625.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5211630.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211636.png)
![{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5211641.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5211659.png)
![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-[(4-methoxy-1-naphthyl)methylene]-2-furohydrazide](/img/structure/B5211673.png)